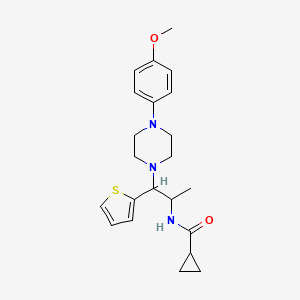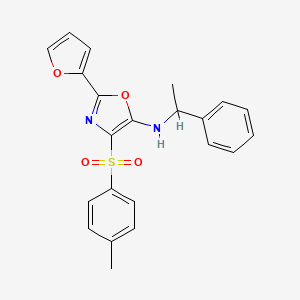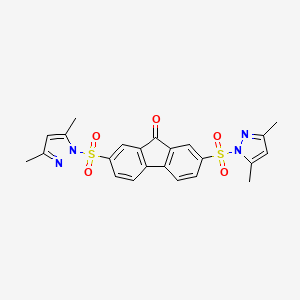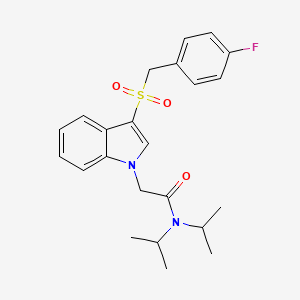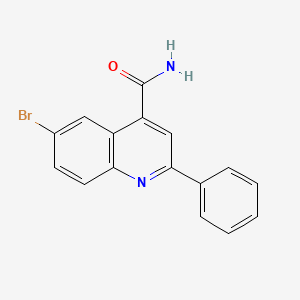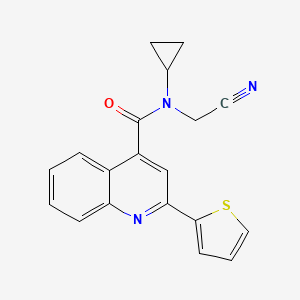
N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the quinoline family of compounds, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have anti-inflammatory effects by inhibiting the production of cytokines and other inflammatory mediators.
Biochemische Und Physiologische Effekte
Studies have shown that N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide has a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the invasion and migration of cancer cells. It may also have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide in lab experiments is its potent anti-cancer activity. It may also have applications in the treatment of inflammatory diseases. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide. One area of research could be to further elucidate its mechanism of action, which may lead to the development of more potent and selective compounds. Another area of research could be to explore its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, more research is needed to determine its safety and efficacy in animal models and clinical trials.
Synthesemethoden
The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-amino-4-cyanomethylquinoline, which is reacted with cyclopropylamine to form N-(cyanomethyl)-N-cyclopropyl-2-(quinolin-4-yl)ethanamine. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide has been used in a variety of scientific research applications. One of the main areas of research has been in the field of cancer biology, where it has been shown to have potent anti-cancer activity. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c20-9-10-22(13-7-8-13)19(23)15-12-17(18-6-3-11-24-18)21-16-5-2-1-4-14(15)16/h1-6,11-13H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMMHZHUZYGPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2823221.png)
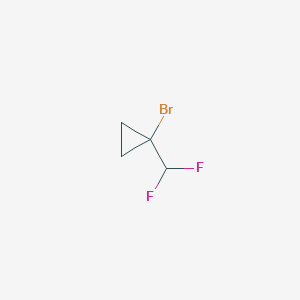
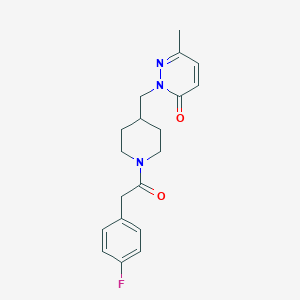
![(1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)
![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)
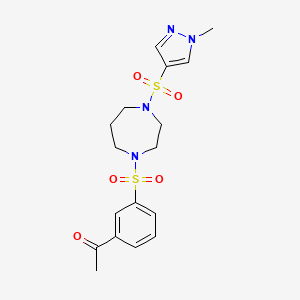
![4,4,4-Trifluoro-1-[3-(triazol-2-yl)azetidin-1-yl]butan-1-one](/img/structure/B2823231.png)
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)
